molecular formula C21H21Cl2FN2O3 B2396171 2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide CAS No. 1234840-83-5

2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide

Numéro de catalogue B2396171
Numéro CAS: 1234840-83-5
Poids moléculaire: 439.31
Clé InChI: SBYDSMGDOGXBEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide, commonly known as DFP-10825, is a novel and potent inhibitor of the dopamine D3 receptor. DFP-10825 has been shown to have potential therapeutic effects in the treatment of neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease.

Mécanisme D'action

DFP-10825 is a selective antagonist of the dopamine D3 receptor, which is highly expressed in the mesolimbic reward pathway and the prefrontal cortex. By blocking the dopamine D3 receptor, DFP-10825 reduces the rewarding effects of drugs of abuse and decreases the motivation to seek drugs. DFP-10825 also has an effect on the dopamine D2 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of drug addiction, DFP-10825 has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing. DFP-10825 has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the prefrontal cortex and the nucleus accumbens. In animal models of Parkinson's disease, DFP-10825 has been shown to increase dopamine release in the striatum, a brain region involved in motor function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DFP-10825 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in preclinical models. However, one limitation of DFP-10825 is its relatively short half-life, which may require frequent dosing in animal studies.

Orientations Futures

Further research is needed to fully understand the potential therapeutic effects of DFP-10825 in the treatment of neurological and psychiatric disorders. Future studies could investigate the effects of DFP-10825 on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, future studies could investigate the potential of DFP-10825 as a treatment for other disorders, such as depression and anxiety. Finally, the development of longer-acting formulations of DFP-10825 could improve its efficacy in preclinical models.

Méthodes De Synthèse

DFP-10825 is synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-fluorobenzoyl chloride to form 2-(2,4-dichlorophenoxy)benzoyl fluoride. This intermediate is then reacted with piperidine to form 2-(2,4-dichlorophenoxy)-N-(1-piperidin-4-ylmethyl)benzamide, which is subsequently converted to DFP-10825 by reaction with acetic anhydride and triethylamine.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied in preclinical models for its potential therapeutic effects in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In animal models, DFP-10825 has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. DFP-10825 has also been shown to improve cognitive function and reduce motor symptoms in animal models of Parkinson's disease.

Propriétés

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2FN2O3/c22-15-5-6-19(17(23)11-15)29-13-20(27)25-12-14-7-9-26(10-8-14)21(28)16-3-1-2-4-18(16)24/h1-6,11,14H,7-10,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYDSMGDOGXBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.